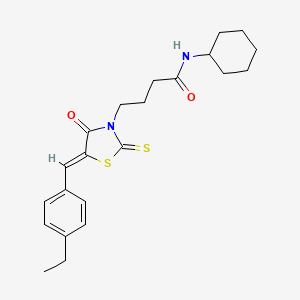
(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C22H28N2O2S2 and its molecular weight is 416.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-cyclohexyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C27H32N2O2S2
- Molar Mass : 480.69 g/mol
- CAS Number : 315244-12-3
Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. It reduces levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from damage .
- Tyrosinase Inhibition : Studies demonstrate that this compound acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition may offer therapeutic benefits in treating hyperpigmentation disorders .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of thiazolidinone compounds, including this one, exhibit moderate antibacterial activity against various pathogens, indicating potential use in treating infections .
Antioxidant Activity
A recent study evaluated the antioxidant capacity of several thiazolidinone derivatives, including our compound of interest. The results indicated that it significantly decreased oxidative stress markers in vitro, showcasing its potential as an antioxidant agent.
Tyrosinase Inhibition
In a comparative study, the compound exhibited a potent inhibitory effect on mushroom tyrosinase with an IC50 value significantly lower than that of standard inhibitors like kojic acid. The structure-activity relationship (SAR) analysis suggested that specific substituents on the thiazolidinone ring enhance its binding affinity to the enzyme active site .
Antimicrobial Activity
The compound was tested against a panel of bacterial strains using minimum inhibitory concentration (MIC) assays. It demonstrated moderate antibacterial effects, particularly against Gram-positive bacteria. Further optimization of the structure could enhance its antimicrobial efficacy .
Case Studies
- Case Study on Melanin Production : In B16F10 melanoma cells, treatment with this compound resulted in a dose-dependent decrease in melanin synthesis. This suggests its potential application in skin-whitening formulations .
- Case Study on Oxidative Stress : A model using human fibroblasts exposed to oxidative stress demonstrated that treatment with the compound reduced cell death and improved cell viability compared to untreated controls, indicating protective effects against oxidative damage .
Data Summary Table
Properties
IUPAC Name |
N-cyclohexyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S2/c1-2-16-10-12-17(13-11-16)15-19-21(26)24(22(27)28-19)14-6-9-20(25)23-18-7-4-3-5-8-18/h10-13,15,18H,2-9,14H2,1H3,(H,23,25)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFEKGYLMMAHH-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














